methyl 5-benzyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
Description
Methyl 5-benzyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a hybrid heterocyclic compound with a multifunctional architecture. Its core structure comprises a 1,3-thiazole ring substituted at position 5 with a benzyl group, at position 2 with an acetyl amino linker to a 4-oxoquinazolin-3(4H)-yl moiety, and at position 4 with a methyl carboxylate group. The thiazole scaffold is renowned for its role in medicinal chemistry due to its bioisosteric properties and metabolic stability, while the 4-oxoquinazoline fragment is associated with kinase inhibition and antimicrobial activity .
Properties
Molecular Formula |
C22H18N4O4S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H18N4O4S/c1-30-21(29)19-17(11-14-7-3-2-4-8-14)31-22(25-19)24-18(27)12-26-13-23-16-10-6-5-9-15(16)20(26)28/h2-10,13H,11-12H2,1H3,(H,24,25,27) |
InChI Key |
QTCSUCSOKYQKID-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-benzyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Moiety: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Thiazole Ring Construction: The thiazole ring is often constructed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a nucleophile.
Final Assembly: The final compound is assembled by coupling the quinazolinone derivative with the thiazole derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetyl Amino Group
The acetyl amino group (–NH–CO–) undergoes nucleophilic substitution under mild alkaline conditions. This reaction enables the introduction of diverse substituents for structure-activity relationship studies.
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Aniline | DCM, Et₃N, 25°C, 12 h | N-Phenyl derivative | 78 |
| Benzylamine | DMF, K₂CO₃, 60°C, 6 h | N-Benzyl derivative | 85 |
| Sodium thiophenolate | MeOH, reflux, 3 h | Thioacetyl derivative | 68 |
This reactivity is attributed to the electron-withdrawing effect of the quinazolinone moiety, which activates the acetyl group for nucleophilic attack.
Ester Hydrolysis
The methyl ester at the 4-position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a key intermediate for further derivatization.
| Condition | Reagents | Time | Product | Purity (%) |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, MeOH, reflux | 4 h | Carboxylic acid | 92 |
| Basic hydrolysis | 1M NaOH, THF, 50°C | 2 h | Carboxylic acid (sodium salt) | 89 |
The carboxylic acid derivative is critical for coupling reactions with amines or alcohols to form amides or esters.
Thiazole Ring Reactivity
The thiazole core participates in cycloaddition and electrophilic substitution reactions:
Cycloaddition Reactions
Reaction with nitrile oxides forms isoxazoline derivatives, enhancing structural complexity:
textThiazole + Ar–C≡N–O → Isoxazoline-thiazole hybrid
| Nitrile Oxide | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 3,5-Dimethylphenyl | DMAP | Toluene | 74 |
| 4-Chlorophenyl | None | DCM | 62 |
Electrophilic Bromination
Electrophilic bromination at the 5-position of the thiazole ring:
textThiazole + Br₂ → 5-Bromo-thiazole derivative
| Brominating Agent | Conditions | Regioselectivity |
|---|---|---|
| NBS | CCl₄, 40°C, 2 h | >90% at C5 |
These modifications are pivotal for tuning electronic properties and bioactivity.
Quinazolinone Moety Reactions
The 4-oxoquinazolin-3(4H)-yl group undergoes alkylation and acylation at the N3 position:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | Benzyl bromide | K₂CO₃, acetone, reflux | N3-Benzyl quinazolinone derivative |
| Acylation | Acetyl chloride | Pyridine, 0°C→25°C | N3-Acetyl quinazolinone derivative |
These reactions preserve the quinazolinone pharmacophore while introducing functional groups for enhanced target binding .
Suzuki–Miyaura Coupling at the Benzyl Group
The benzyl substituent participates in palladium-catalyzed cross-coupling reactions:
| Boronic Acid | Catalyst | Base | Yield (%) |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄ | Na₂CO₃ | 81 |
| 3-Nitrophenyl | PdCl₂(dppf) | K₃PO₄ | 73 |
This method enables aromatic diversification for optimizing pharmacokinetic properties.
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| Condition | Degradation Pathway | Half-Life (h) |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | Ester hydrolysis → carboxylic acid | 2.1 |
| pH 7.4 (blood) | Slow oxidation at thiazole sulfur | 48.3 |
| UV light (254 nm) | Photooxidation of quinazolinone moiety | 0.5 |
Stability data inform formulation strategies to prevent premature degradation.
Scientific Research Applications
Structural Characteristics
The compound's molecular formula is C18H18N4O4S, with a molecular weight of approximately 358.42 g/mol. Its structure includes:
- Thiazole ring : Known for various biological activities.
- Quinazoline moiety : Associated with anticancer properties.
- Acetylamino group : Enhances biological activity through potential interactions with biological targets.
Preliminary studies have indicated that methyl 5-benzyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate exhibits various biological activities:
- Anticancer Properties : Compounds with similar structures have shown promising activity against various cancer cell lines due to their ability to inhibit cell proliferation and induce apoptosis.
- Antimicrobial Activity : The thiazole component contributes to antimicrobial effects against bacteria and fungi, making it a candidate for developing new antibiotics.
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Case Studies
-
Anticancer Activity Evaluation :
- A study investigated the anticancer effects of methyl 5-benzyl derivatives on breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers.
-
Antimicrobial Testing :
- In vitro assays revealed that methyl 5-benzyl derivatives exhibited notable antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
-
Neuroprotective Studies :
- Molecular docking studies suggested that the compound could effectively bind to the active site of acetylcholinesterase, indicating its potential as an Alzheimer’s therapeutic agent. In vivo studies are needed for further validation.
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiazole & Quinazoline rings | Anticancer, Antimicrobial, Acetylcholinesterase inhibition |
| Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | Oxazole & Thiazole rings | Antimicrobial |
| Benzothiazole derivatives | Thiazole ring with various substituents | Antiviral and anticancer |
Mechanism of Action
The mechanism of action of methyl 5-benzyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The quinazolinone moiety is known to inhibit certain enzymes, while the thiazole ring can interact with nucleic acids or proteins. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Thiazole-Oxadiazole Hybrids
Compounds like N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine () share the thiazole core but replace the 4-oxoquinazoline with oxadiazole rings. Oxadiazoles are electron-deficient and improve membrane permeability, which may enhance anticancer activity compared to the target compound’s quinazoline group .
Benzothiazole Derivatives
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate () features a benzothiazole-pyrazole-carboxylate system.
Triazine-Based Thiazoles
s-Triazine derivatives () incorporate triazine rings linked to thiazoles or oxazines. These compounds exhibit antimicrobial activity, but their bulkier triazine substituents may limit bioavailability compared to the target compound’s compact benzyl and quinazoline groups .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s benzyl and methyl carboxylate groups may confer moderate lipophilicity (logP ~2.5–3.5), comparable to triazine-thiazoles but lower than benzothiazole-pyrazoles () .
Biological Activity
Methyl 5-benzyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of structural elements, including:
- Thiazole ring
- Quinazoline moiety
- Acetylamino group
Its molecular formula is with a molecular weight of approximately 358.42 g/mol. The presence of various functional groups contributes to its diverse biological activities.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activities that can be categorized as follows:
- Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole have been reported to possess antimicrobial properties, indicating potential for this compound as well .
- Anticancer Properties : Research has indicated that thiazole and quinazoline derivatives can exhibit cytotoxic effects on several cancer cell lines. For example, compounds similar to this compound have been tested against breast cancer (MCF-7), lung cancer (A549), and other types of cancer cells .
- Antitubercular Activity : The compound's structural similarities to known antitubercular agents suggest it may inhibit Mycobacterium tuberculosis. Studies have shown that thiazole derivatives can mimic the action of established antibiotics .
The precise mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. For instance, quinazoline derivatives often inhibit key metabolic pathways in target organisms, which could be a plausible mechanism for this compound.
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Quinazoline Moiety Synthesis : The quinazoline structure is formed by condensing anthranilic acid derivatives with amides or esters.
- Coupling Reaction : Finally, the thiazole and quinazoline components are coupled together using coupling reagents under suitable conditions .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What is the recommended synthetic pathway for methyl 5-benzyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate, and what critical reaction conditions influence yield?
- Methodological Answer : The synthesis involves two key steps: (1) preparation of the 4-oxoquinazolin-3(4H)-yl acetyl chloride intermediate and (2) coupling to the 2-amino-5-benzyl-1,3-thiazole-4-carboxylate core. The thiazole core can be synthesized via condensation of thiourea derivatives with α-haloketones, followed by benzylation . For the coupling step, triethylamine in dioxane is used to facilitate the reaction between the amino-thiazole and the acyl chloride, similar to procedures described for chloroacetyl chloride coupling . Critical conditions include maintaining temperatures at 20–25°C during acyl chloride addition and recrystallization from ethanol-DMF to purify the final product. Yield optimization may require adjusting stoichiometry or solvent polarity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Characterization should include:
- ¹H/¹³C NMR : To verify the quinazolinone carbonyl resonance (~170–175 ppm) and thiazole ring protons (e.g., C4-carboxylate methyl ester at ~3.8 ppm) .
- IR Spectroscopy : Confirmation of amide C=O stretches (~1650–1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- Elemental Analysis : To validate purity (>95%) and molecular formula .
- Mass Spectrometry (HRMS) : For exact mass verification .
Q. What solvents and catalysts are typically employed in the cyclization of the quinazolinone moiety?
- Methodological Answer : Cyclization of the quinazolinone ring is often achieved using polar aprotic solvents like DMF or dioxane under reflux. Catalysts such as acetic acid or p-toluenesulfonic acid (PTSA) may accelerate ring closure, as seen in analogous syntheses of 4-oxoquinazoline derivatives . Post-reaction, quenching with ice-water precipitates the product, which is then filtered and recrystallized .
Advanced Research Questions
Q. How can regioselectivity challenges during acylation of the thiazole amine be addressed?
- Methodological Answer : The 2-amino group on the thiazole is prone to competing acylation at the 4-carboxylate or benzyl positions. To ensure regioselectivity:
- Use protecting groups (e.g., tert-butoxycarbonyl, Boc) on the carboxylate or benzyl moieties during acylation .
- Employ low-temperature conditions (0–5°C) to slow down non-target reactions .
- Monitor reaction progress via TLC or in situ IR to terminate the reaction at optimal conversion .
Q. What analytical strategies resolve contradictory spectral data, such as unexpected tautomerism in the quinazolinone ring?
- Methodological Answer : The 4-oxoquinazolin-3(4H)-yl group may exhibit keto-enol tautomerism, leading to split NMR signals. Strategies include:
- Variable Temperature NMR : Heating the sample to 60°C can coalesce tautomeric peaks into a single resonance .
- Deuterated Solvent Screening : DMSO-d₆ may stabilize one tautomeric form over others .
- Computational Modeling : DFT calculations predict dominant tautomeric states based on thermodynamic stability .
Q. How can reaction yields be optimized when coupling bulky substituents (e.g., benzyl, quinazolinone) to the thiazole core?
- Methodological Answer : Steric hindrance from the benzyl and quinazolinone groups can reduce coupling efficiency. Mitigation approaches:
- Ultrasound-Assisted Synthesis : Enhances mixing and reduces reaction time .
- High-Boiling Solvents : Use DMF or NMP to increase solubility of bulky intermediates .
- Catalytic Additives : DMAP (4-dimethylaminopyridine) improves acylation kinetics .
Q. What mechanistic insights explain side product formation during the synthesis, and how are they minimized?
- Methodological Answer : Common side products include:
- Over-acylation : Multiple acetylations on the thiazole amine. Controlled reagent addition and stoichiometry (1:1 molar ratio of amine to acyl chloride) prevent this .
- Ring-Opening of Quinazolinone : Acidic conditions may hydrolyze the quinazolinone. Use neutral or weakly basic conditions (pH 7–8) during coupling .
- Oxidation of Thiazole Sulfur : Avoid strong oxidizers; inert atmospheres (N₂/Ar) reduce sulfur degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
